molecular formula C6H8N2O B7904693 1-Oxazol-2-yl-cyclopropylamine

1-Oxazol-2-yl-cyclopropylamine

Cat. No.: B7904693
M. Wt: 124.14 g/mol
InChI Key: UPUMXKHEPPOODB-UHFFFAOYSA-N
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Description

1-Oxazol-2-yl-cyclopropylamine is a heterocyclic compound featuring an oxazole ring (a five-membered aromatic system with oxygen and nitrogen heteroatoms) linked to a cyclopropylamine group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMXKHEPPOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxazol-2-yl-cyclopropylamine can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the stereospecific preparation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to prepare oxazole-based compounds .

Chemical Reactions Analysis

1-Oxazol-2-yl-cyclopropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include Deoxo-Fluor®, manganese dioxide, and tosylmethylisocyanides. The major products formed from these reactions are typically oxazole derivatives with various substituents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

1-Oxazol-2-yl-cyclopropylamine has shown potential as a scaffold for developing inhibitors targeting specific kinases involved in cancer proliferation. For instance, studies have indicated that compounds with similar structures can effectively inhibit the FLT3 kinase, which is crucial in acute myeloid leukemia (AML) treatment. The compound's ability to bind selectively to kinases enhances its therapeutic potential against cancers characterized by specific mutations .

2. Antimalarial Properties

Research has highlighted the significance of compounds with oxazole moieties in developing new antimalarial agents. The incorporation of cyclopropyl groups has been associated with improved metabolic stability and bioavailability, making derivatives of this compound candidates for further exploration in malaria prophylaxis and treatment .

Synthetic Methodologies

1. Synthesis of Isoxazoles

The synthesis of this compound can be achieved through various metal-free synthetic routes. Recent advancements have focused on utilizing copper-catalyzed reactions for the efficient formation of isoxazoles, which are essential building blocks in medicinal chemistry. These methodologies allow for the introduction of cyclopropyl groups while maintaining high functional group tolerance and yield .

2. Cyclopropylation Techniques

The Chan–Lam cyclopropylation method has emerged as a significant technique for synthesizing cyclopropyl-containing compounds. This approach allows for the late-stage installation of cyclopropyl groups onto existing frameworks, facilitating the development of complex molecules with enhanced biological activities .

1. Kinase Inhibition Profile

A detailed profiling study using a panel of kinases demonstrated that this compound derivatives exhibit potent inhibitory activity against several tyrosine kinases. For example, one study reported that a related compound significantly reduced ligand binding in over 90% of tested kinases, suggesting a broad spectrum of action against various cancer types .

2. In Vivo Efficacy

In preclinical studies, compounds based on the cyclopropylamine structure were evaluated for their efficacy against malaria parasites. One such study indicated that these compounds could provide single-dose cures for Plasmodium falciparum, showcasing their potential as effective antimalarials .

Data Table: Summary of Applications

Application AreaCompound ActivityKey Findings
Anticancer FLT3 Kinase InhibitionHigh selectivity and potency against AML cell lines
Antimalarial Prophylaxis against P. falciparumSingle-dose efficacy demonstrated in clinical studies
Synthetic Methodology Cyclopropylation TechniquesEfficient synthesis with high yields

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related heterocyclic amines, focusing on substituents and heteroatom effects:

Compound Heterocycle Amine Substituent Key Structural Features
1-Oxazol-2-yl-cyclopropylamine Oxazole Cyclopropylamine Oxygen in heterocycle; strained cyclopropane
5-cyclopropyl-1,3-thiazol-4-amine Thiazole Cyclopropylamine Sulfur in heterocycle; higher lipophilicity
1-(Imidazol-2-yl)propan-2-amine Imidazole Propan-2-amine Two nitrogen atoms in heterocycle; linear alkyl chain
  • Oxazole vs.
  • Cyclopropylamine vs. Propan-2-amine : The strained cyclopropane ring in cyclopropylamine may enhance binding affinity in enzyme inhibition compared to linear alkyl amines, as seen in mechanism-based inhibitors .

Physicochemical Properties

  • Solubility : Oxazole’s oxygen atom enhances water solubility relative to thiazole, though cyclopropylamine’s hydrophobicity may offset this .
  • pKa : The amine group in cyclopropylamine derivatives typically has a pKa ~9–10, similar to other primary amines, but steric effects from the cyclopropane ring may modulate basicity .

Biological Activity

1-Oxazol-2-yl-cyclopropylamine is a compound belonging to the oxazole derivatives class, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a precursor for various therapeutic agents.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The oxazole ring enhances its ability to bind to enzymes and receptors, which can influence key biological processes such as cell signaling and metabolic pathways. This binding often occurs through non-covalent interactions, allowing the compound to modulate the activity of specific targets within the body.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising activities in several therapeutic areas:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, making them candidates for cancer therapy.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Variations in substituents on the oxazole ring and cyclopropyl amine moiety can significantly affect their pharmacological profiles. For instance, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins, thereby enhancing therapeutic effects .

Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of oxazole derivatives derived from this compound. The results demonstrated that specific modifications led to increased potency against breast cancer cell lines. The most effective derivative exhibited an IC50 value of 25 µM, significantly lower than the parent compound's value of 75 µM .

Study 2: Antimicrobial Efficacy

In another investigation, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity. These findings suggest that further optimization could enhance its efficacy against resistant strains .

Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound indicated that it could inhibit the production of pro-inflammatory cytokines in vitro. Specifically, one derivative reduced interleukin (IL)-6 levels by approximately 50% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other heterocyclic compounds:

Compound TypeStructure CharacteristicsBiological Activity
Isoxazole Oxygen and nitrogen at different positionsAntimicrobial and anti-inflammatory properties
Oxadiazole Contains an additional nitrogenEnhanced anticancer activity
Benzoxazole Fused benzene ringImproved stability and bioactivity

The distinct structure of this compound allows for unique interactions that may confer advantages in specific therapeutic contexts compared to these similar compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of 1-Oxazol-2-yl-cyclopropylamine, and how should data discrepancies be addressed?

  • Methodology :

  • X-ray crystallography : Use SHELXL for structure refinement, leveraging its robust algorithms for handling small-molecule data. For ambiguous electron density (e.g., cyclopropane ring distortion), employ iterative refinement cycles and validate against geometric restraints .
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, correlating with computational predictions (DFT or semi-empirical methods). Resolve contradictions between experimental and theoretical shifts by verifying solvent effects or sample purity.
  • Mass spectrometry : Cross-validate molecular ion peaks with isotopic patterns using high-resolution instruments (HRMS-ESI/TOF).

Q. How can synthetic routes to this compound be optimized to improve yield and purity?

  • Methodology :

  • Reaction design : Test cyclopropanation strategies (e.g., Simmons–Smith vs. transition-metal-catalyzed methods) under inert atmospheres to minimize side reactions.
  • Purification : Use preparative HPLC with C18 columns for polar intermediates. Monitor purity via TLC and 1H^1H-NMR integration.
  • Scale-up challenges : Address exothermicity in cyclopropane formation by optimizing cooling rates and solvent choice (e.g., THF vs. DCM) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical bond angles in the cyclopropane moiety of this compound?

  • Methodology :

  • DFT calculations : Perform geometry optimization at the B3LYP/6-31G(d) level. Compare calculated bond angles with crystallographic data. If deviations exceed 3°, re-examine crystal packing effects or thermal motion artifacts using anisotropic displacement parameters in SHELXL .
  • Energy decomposition analysis : Quantify steric strain using NBO analysis to identify non-covalent interactions influencing bond angles.

Q. What strategies are recommended for handling twinned or low-resolution crystallographic data for this compound derivatives?

  • Methodology :

  • Twinning detection : Use PLATON or SHELXL’s TWIN/BASF commands to identify twin laws. Refine against detwinned data with HKLF5 format .
  • Low-resolution data : Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement. Validate with R-free values and residual density maps .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

  • Methodology :

  • Positive controls : Include known kinase inhibitors (e.g., staurosporine) in enzymatic assays to validate assay conditions.
  • Statistical rigor : Perform triplicate measurements with ANOVA for IC50_{50} determination. Report confidence intervals and p-values .
  • Data transparency : Archive raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Structural Database).

Data Presentation and Analysis

Q. What are best practices for presenting synthetic and crystallographic data in publications on this compound?

  • Methodology :

  • Tables : Include a synthetic optimization table comparing catalysts, solvents, and yields (example below).
  • Figures : Use ORTEP-3 to generate thermal ellipsoid plots at 50% probability, annotating key bond lengths/angles .
Catalyst Solvent Temp (°C) Yield (%) Purity (HPLC)
Pd(OAc)2_2DCM256298.5
Cu(OTf)2_2THF407899.2
  • Citing software : Acknowledge SHELXL, Olex2, and Mercury for structure refinement and visualization .

Ethical and Methodological Considerations

Q. How should researchers address potential safety risks during the synthesis of this compound?

  • Methodology :

  • Risk assessment : Pre-screen reagents for toxicity (e.g., diazo compounds) using SDS databases.
  • Protocols : Conduct reactions in fume hoods with blast shields for exothermic steps. Train personnel in emergency response (e.g., spill containment, eye wash protocols) .

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